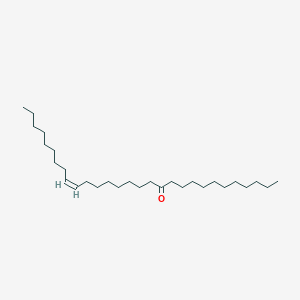

(Z)-nonacos-20-en-12-one

Description

Contextual Significance of Long-Chain Ketones in Chemical Biology

Long-chain ketones are a diverse group of organic compounds that play crucial roles in the natural world. acs.org In insects, they are significant components of the epicuticular wax layer, which provides a critical barrier against desiccation and external threats. acs.org Some long-chain ketones also function as chemical signals, acting as pheromones to mediate communication for mating or aggregation. scribd.com In the plant kingdom, these compounds are found in cuticular waxes and have been identified in various plant extracts, where they may contribute to the plant's defense mechanisms. gsconlinepress.com The study of long-chain ketones is therefore vital for understanding insect physiology, chemical ecology, and plant biochemistry.

Historical Perspective on the Discovery and Initial Characterization of (Z)-Nonacos-20-en-12-one

Properties

Molecular Formula |

C29H56O |

|---|---|

Molecular Weight |

420.8 g/mol |

IUPAC Name |

(Z)-nonacos-20-en-12-one |

InChI |

InChI=1S/C29H56O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3/b16-15- |

InChI Key |

RRCYAZYOJVXDGQ-NXVVXOECSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Z Nonacos 20 En 12 One

Chromatographic Strategies for High-Purity Isolation of (Z)-Nonacos-20-en-12-one

Chromatography is the cornerstone for the purification of individual compounds from complex mixtures. For a molecule like this compound, both gas chromatography and high-performance liquid chromatography offer powerful solutions for achieving high purity.

Preparative Gas Chromatography (GC) for Volatile Isolates

Preparative Gas Chromatography (pGC) is a powerful technique for the separation and collection of pure volatile or semi-volatile compounds from a mixture. iitk.ac.in The principle of GC involves the partitioning of analytes between a stationary phase coated on a long, thin capillary column and a gaseous mobile phase (carrier gas). Separation is achieved based on the differential affinities of the compounds for the stationary phase, which is influenced by their volatility and polarity.

For the isolation of this compound, the selection of an appropriate stationary phase is critical, especially for separating it from its geometric (E)-isomer and other positional isomers. While non-polar stationary phases are common, mid-polarity phases often provide superior resolution for unsaturated compounds. researchgate.netresearchgate.net

Table 1: Illustrative Preparative GC Parameters for the Isolation of this compound

| Parameter | Specification | Purpose |

| GC System | Preparative Gas Chromatograph with a fraction collector | To separate and collect the target compound. |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.53 mm ID) | Provides a large surface area for separation. |

| Stationary Phase | Poly(trifluoropropylmethylsiloxane), 0.5 µm film thickness | Mid-polarity phase enhances separation of unsaturated isomers. researchgate.netresearchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 150 °C, ramp at 5 °C/min to 300 °C, hold for 10 min | A temperature gradient to separate compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To monitor the elution of compounds. |

| Fraction Collector | Cooled traps | To condense and collect the purified compound as it elutes. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is another versatile and powerful technique for both the analysis and purification of compounds like this compound. In HPLC, the separation occurs based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the separation of long-chain ketones, both normal-phase and reverse-phase HPLC can be employed. Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a non-polar mobile phase, is effective in separating isomers. washington.edu Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, separates compounds based on their hydrophobicity. pnas.org Argentation chromatography, a technique where the stationary phase is impregnated with silver ions, is particularly effective for separating unsaturated compounds based on the number and geometry of their double bonds. nih.gov

Table 2: Potential HPLC Strategies for the Purification of this compound

| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC | Argentation Chromatography |

| Stationary Phase | Silica or Diol-bonded silica | C18 (Octadecylsilane) | Silica gel impregnated with silver nitrate |

| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water or Methanol/Water gradient | Hexane with a small percentage of a more polar solvent (e.g., ether) |

| Flow Rate | 1-5 mL/min (analytical); >10 mL/min (preparative) | 1-5 mL/min (analytical); >10 mL/min (preparative) | 1-5 mL/min (analytical); >10 mL/min (preparative) |

| Detector | UV (at low wavelength) or Evaporative Light Scattering Detector (ELSD) | UV (at low wavelength) or ELSD | UV (at low wavelength) or ELSD |

| Principle of Separation | Polarity | Hydrophobicity | Interaction of double bonds with silver ions |

Size-exclusion HPLC can also be utilized as an initial clean-up step to separate large lipid molecules, such as triglycerides, from smaller molecules like this compound based on their molecular size. nih.gov

Biosynthetic Pathways and Regulation of Z Nonacos 20 En 12 One

Elucidation of Precursor Molecules in (Z)-Nonacos-20-en-12-one Biosynthesis

The biosynthesis of complex lipids such as this compound originates from simple, ubiquitous precursor molecules within the cell. The carbon backbone of this C29 compound is constructed through the iterative addition of two-carbon units, a process central to fatty acid metabolism.

Involvement of Fatty Acid Elongation Cycles

The foundation of this compound is laid down by the fatty acid synthesis machinery, which produces shorter-chain fatty acids, typically with 16 or 18 carbon atoms. elifesciences.org These initial fatty acyl-CoA molecules then enter a series of fatty acid elongation cycles to extend the carbon chain to the required 29 carbons. Each cycle of elongation involves a sequence of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the acyl chain. researchgate.netnih.gov This process is carried out by a multi-enzyme complex known as the elongase system, located in the endoplasmic reticulum. researchgate.netnih.gov

The production of the C29 backbone of this compound would necessitate multiple rounds of elongation, starting from a common fatty acid precursor like stearoyl-CoA (C18:0).

Desaturation Mechanisms Leading to the (Z)-Olefin Configuration

A key structural feature of this compound is the presence of a double bond with a Z (cis) configuration between carbons 20 and 21. This double bond is introduced by a class of enzymes called fatty acyl-CoA desaturases. nih.govnih.gov These enzymes are highly specific in terms of the position and stereochemistry of the double bond they create. nih.gov

Insect desaturases are membrane-bound enzymes that typically introduce double bonds at specific positions, such as Δ9 or Δ11, relative to the carboxyl group of the fatty acid. nih.govnih.gov The formation of the double bond at the C-20 position in a C29 molecule suggests the action of a desaturase with unusual regiospecificity. The Z configuration of the double bond is a common outcome of the action of these enzymes in insect pheromone biosynthesis. researchgate.net

Identification and Characterization of Enzymes Catalyzing this compound Formation

The synthesis of this compound is a concerted effort of several classes of enzymes, each playing a critical role in constructing and modifying the molecule.

Roles of Fatty Acid Synthases and Elongases

Fatty Acid Synthases (FAS) are large, multifunctional enzymes that catalyze the initial steps of fatty acid biosynthesis, producing saturated fatty acids, typically palmitic acid (C16:0) or stearic acid (C18:0), from acetyl-CoA and malonyl-CoA precursors. nih.govwikipedia.org In the context of this compound synthesis, FAS provides the initial building blocks for the subsequent elongation process.

Elongases are a family of enzymes responsible for extending the carbon chain of fatty acids beyond the C16 or C18 length produced by FAS. nih.govnih.gov These enzymes are crucial for the biosynthesis of very-long-chain fatty acids (VLCFAs), which are precursors to many cuticular hydrocarbons and pheromones. nih.gov The synthesis of a C29 backbone would heavily rely on the activity of specific elongase enzymes that can accommodate and extend long-chain fatty acyl-CoA substrates. In Drosophila melanogaster, a female-biased elongase, eloF, has been identified as crucial for the production of long-chain C27 and C29 hydrocarbons. nih.gov

Desaturases and Ketone-Forming Enzymes in the Pathway

Desaturases are responsible for introducing double bonds into the fatty acid chain. nih.govgsartor.org The formation of the (Z)-20 double bond in nonacos-20-en-12-one is a critical step that is catalyzed by a specific desaturase. Insect desaturases are classified based on the position at which they introduce the double bond, with Δ9 and Δ11 desaturases being well-characterized. nih.gov The desaturase involved in this specific pathway would likely be a novel enzyme with Δ20 activity.

Ketone-Forming Enzymes are responsible for the final step in the biosynthesis of this compound, which is the introduction of a carbonyl group at the C-12 position. The precise mechanism for ketone formation in long-chain insect lipids is not fully elucidated but is thought to involve a hydroxylation step followed by an oxidation step. In the German cockroach, the biosynthesis of a ketone-containing contact sex pheromone involves the hydroxylation of a hydrocarbon precursor, a reaction catalyzed by a cytochrome P450 enzyme, followed by oxidation to the corresponding ketone. researchgate.net A similar two-step enzymatic process is the proposed mechanism for the formation of the C-12 ketone group in this compound.

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is under tight genetic control, with the expression of the biosynthetic genes being regulated in a tissue- and developmental stage-specific manner. While the specific genes for this compound's synthesis are not yet identified, studies on other insect cuticular hydrocarbons and pheromones provide a framework for understanding its genetic basis.

The genes encoding the fatty acid synthases, elongases, desaturases, and the terminal modifying enzymes (hydroxylases and oxidases) are expected to be located in the insect's genome. The expression of these genes is often localized to specialized cells called oenocytes, which are the primary site of hydrocarbon biosynthesis in many insects. nih.gov

In Drosophila melanogaster, the genetic basis for variation in cuticular hydrocarbon profiles has been linked to polymorphisms in genes encoding desaturases and elongases. elifesciences.orgnih.gov For example, the desat1 and desat2 genes have been shown to influence the production of unsaturated hydrocarbons. elifesciences.org It is highly probable that the biosynthesis of this compound is similarly controlled by a specific set of genes whose expression is regulated by developmental and environmental cues. The identification and characterization of these genes will be essential for a complete understanding of the molecular mechanisms governing the production of this important chemical signal.

A comprehensive search for scientific literature regarding the chemical compound "this compound" reveals a significant lack of available data. Specifically, there is no published research detailing its biosynthetic pathways, the regulation of its production, or any related genetic or proteomic studies.

The search results did not yield any documents pertaining to:

The biosynthetic pathway of this compound.

Gene cloning and expression studies of enzymes involved in its synthesis.

Transcriptomic or proteomic analyses of organisms that may produce this compound.

Environmental or endogenous factors that influence its production.

While there are general search results on cloning biosynthetic gene clusters for other natural products and entries for structurally different compounds, no specific information is available for "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The foundational research required to address the outlined topics—Biosynthetic Pathways and Regulation, Gene Cloning and Expression Studies, Transcriptomic and Proteomic Analysis, and Environmental and Endogenous Factors—is absent from the current scientific literature.

Chemical Synthesis Approaches for Z Nonacos 20 En 12 One and Analogues

Retrosynthetic Disconnections for Stereoselective Total Synthesis of (Z)-Nonacos-20-en-12-one

A retrosynthetic analysis of this compound reveals several strategic disconnections that break the complex target molecule down into simpler, more readily available starting materials. The two most critical features of the molecule to consider are the C-20/C-21 (Z)-alkene and the C-12 ketone.

Primary Retrosynthetic Pathways:

Disconnection across the C-20=C-21 double bond: This is a common and powerful strategy for alkene synthesis. This disconnection leads to two key fragments: an eleven-carbon fragment containing the ketone (or a precursor) and an eight-carbon fragment. The subsequent forward synthesis would involve a stereoselective olefination reaction to form the (Z)-double bond.

Via Olefin Metathesis: This approach would disconnect the molecule into a terminal alkene, such as undec-1-en-1-ol (B1265118) (a precursor to the ketone portion), and another terminal alkene, 1-nonene.

Via Wittig/HWE Olefination: This disconnection leads to an aldehyde (dodecan-2-one precursor) and a phosphonium (B103445) ylide derived from an octyl halide. For instance, the C20-C21 bond can be disconnected to suggest undecanal (B90771) and an octylide phosphonium salt.

Disconnection adjacent to the C-12 ketone: This strategy involves forming the C-C bond next to the carbonyl group late in the synthesis. This can be achieved through the coupling of an organometallic reagent (e.g., an undecyl Grignard reagent) with an appropriate acyl chloride or ester containing the remainder of the carbon chain and the alkene. However, controlling the (Z)-alkene geometry in one of the fragments beforehand is still necessary.

Functional Group Interconversion (FGI): The ketone at C-12 is retrosynthetically derived from a secondary alcohol. This simplifies the synthesis, as the alcohol can be carried through several steps as a protected group and then oxidized to the ketone in a final step. This approach avoids potential side reactions associated with the ketone functionality during the backbone construction.

These disconnections highlight the central role of stereocontrolled C=C bond formation in the synthesis of this compound.

Synthetic Methodologies for Constructing the this compound Backbone

The construction of the 29-carbon backbone with a specific (Z)-alkene requires highly selective and efficient chemical reactions. Modern organometallic catalysis and classic olefination reactions are the primary tools for this purpose.

Olefin metathesis has emerged as a powerful tool for C=C bond formation due to its functional group tolerance and the development of highly selective catalysts. For the synthesis of (Z)-alkenes, specialized ruthenium or molybdenum-based catalysts that kinetically favor the formation of the cis-isomer are employed.

A feasible approach for this compound involves a Z-selective cross-metathesis reaction. For example, a secondary alcohol precursor, undec-10-en-2-ol, could be reacted with 1-dodecene (B91753) in the presence of a Z-selective ruthenium catalyst (e.g., a Hoveyda-Grubbs or Schrock catalyst). This reaction would assemble the C29 carbon chain and install the (Z)-double bond at the desired C-20 position. The resulting secondary alcohol would then be oxidized to the target ketone. This metathesis chemistry provides an economically feasible and efficient route to various pheromones in good yields and high cis-selectivity.

Table 1: Comparison of Catalysts for Z-Selective Olefin Metathesis

| Catalyst Type | Common Metals | Key Features | Typical Selectivity (Z:E) |

|---|---|---|---|

| Schrock Catalyst | Mo, W | Highly active, sensitive to air/moisture | >95:5 |

| Grubbs Catalyst (Z-selective) | Ru | More stable, better functional group tolerance | 85:15 to >95:5 |

This is an interactive table. Click on the headers to learn more about each catalyst type.

The Wittig reaction is a classic and reliable method for synthesizing alkenes from aldehydes or ketones. To achieve (Z)-selectivity, non-stabilized ylides are typically used under salt-free conditions. In a potential synthesis of this compound, undecanal could be reacted with the ylide generated from octyltriphenylphosphonium bromide. The major product of this reaction would be the desired (Z)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, generally favors the formation of (E)-alkenes. However, modifications such as the Still-Gennari procedure, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can provide excellent (Z)-selectivity. This allows for the controlled synthesis of (Z)-alkenes from aldehydes.

Table 2: Comparison of Wittig and HWE Reactions for (Z)-Alkene Synthesis

| Feature | Wittig Reaction (Non-stabilized ylide) | Horner-Wadsworth-Emmons (Still-Gennari) |

|---|---|---|

| Phosphorus Reagent | Phosphonium Salt | Phosphonate Ester |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester |

| Byproduct Removal | Often difficult (chromatography) | Easy (aqueous extraction) |

| Stereoselectivity | Good to excellent for (Z)-alkenes | Excellent for (Z)-alkenes |

| Reagent Reactivity | Ylide is strongly basic | Carbanion is less basic, tolerates more functional groups |

This is an interactive table. Explore the differences between these two important reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route for building molecular complexity. While a specific MCR for the direct synthesis of this compound is not established, principles from modern coupling chemistry can be applied.

For instance, transition metal-catalyzed cross-coupling reactions can be adapted to assemble long aliphatic chains. A multi-carbon homologation strategy could involve the palladium-catalyzed Heck-type cross-coupling of an alkenol with a suitable organic electrophile. This approach allows for the modular assembly of different fragments, providing a flexible pathway to the target carbon skeleton. The (Z)-alkene could be pre-installed in one of the coupling partners or formed in a subsequent step.

Functional Group Transformations for Ketone Introduction at C-12

The introduction of the ketone at the C-12 position is typically accomplished late in the synthetic sequence to avoid protecting group manipulations and potential side reactions. The most common strategy is the oxidation of a corresponding secondary alcohol, (Z)-nonacos-20-en-12-ol.

A variety of modern, mild oxidation reagents are suitable for this transformation, ensuring that the (Z)-alkene remains unaffected.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C). It is a highly reliable and mild method.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that allows for the rapid and clean oxidation of alcohols to ketones at room temperature.

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Chromium-based reagents that are effective for oxidizing secondary alcohols, although concerns about chromium toxicity have led to the increased use of other methods.

The choice of oxidant depends on the specific substrate, the scale of the reaction, and the other functional groups present in the molecule.

Synthesis of Structural Analogues and Isomers of this compound for Research Purposes

The synthetic strategies outlined above are highly flexible and can be readily adapted to produce a wide range of structural analogues and isomers of this compound. Such compounds are invaluable for research, particularly in chemical ecology for structure-activity relationship (SAR) studies to determine the precise structural features required for biological activity.

Modifications can be introduced by:

Varying Chain Length: In olefin metathesis, changing the terminal alkene coupling partner allows for the synthesis of homologues with shorter or longer carbon chains. Similarly, in the Wittig or HWE reactions, using different aldehydes or phosphonium salts will alter the chain length on either side of the double bond.

Altering Double Bond Position and Geometry: The position of the alkene can be changed by selecting starting materials with the terminal double bond or aldehyde/phosphonium group at different locations. Using standard HWE conditions instead of the Still-Gennari modification would produce the corresponding (E)-isomer.

Modifying Ketone Position: The location of the ketone can be altered by starting with a precursor alcohol at a different position in the carbon chain.

This synthetic flexibility allows for the systematic exploration of the chemical space around the parent structure, aiding in the identification of more potent or selective analogues for potential applications.

Evaluation of Synthetic Route Efficiency and Scalability

Common strategies for the synthesis of long-chain unsaturated ketones, typical of insect pheromones, often involve key chemical transformations such as the Wittig reaction, Grignard reactions, and olefin metathesis to construct the carbon skeleton and introduce the required functional groups. nih.govwikipedia.org The choice of a specific route depends on a trade-off between these factors.

Efficiency of Synthetic Approaches

The efficiency of a synthetic route is a measure of its ability to produce the target compound with minimal loss of materials and effort. Key metrics for evaluating efficiency include percentage yield, stereoselectivity, and atom economy.

Grignard Reaction: Grignard reagents are highly effective for forming carbon-carbon bonds, which is essential for building the long carbon chain of this compound. leah4sci.combyjus.com A plausible strategy involves the reaction of a Grignard reagent with a nitrile to form the ketone, or with an aldehyde to create a secondary alcohol that can be subsequently oxidized. organic-chemistry.orglibretexts.org While versatile, Grignard reagents are sensitive to moisture and protic solvents, requiring strictly anhydrous conditions which can be challenging to maintain on a large scale. libretexts.org Side reactions, such as enolization or reduction, can occur with sterically hindered substrates. organic-chemistry.org

A comparative analysis of these key reactions is presented below:

| Parameter | Wittig Reaction | Grignard Reaction (for Ketone Formation) | Z-Selective Metathesis |

| Primary Function | Alkene (C=C) formation | C-C bond & Ketone formation | Alkene (C=C) formation |

| Stereoselectivity | Variable (can be tuned for high Z) | Not directly applicable to alkene geometry | High Z-selectivity with specific catalysts |

| Typical Yields | Moderate to Good (50-85%) | Good to Excellent (70-95%) | Good to Excellent (70-90%) nih.gov |

| Key Byproducts | Triphenylphosphine oxide | Magnesium salts | Catalyst residues |

| Reaction Conditions | Anhydrous, often cryogenic | Strictly anhydrous | Generally mild |

Scalability of Synthetic Routes

Scalability refers to the ease with which a synthesis can be adapted from a laboratory setting (milligrams to grams) to a pilot plant or industrial scale (kilograms to tons) without significant drops in yield or purity.

The scalability of a route for producing this compound would be evaluated based on the following criteria:

Cost and Availability of Starting Materials: For large-scale production, starting materials must be inexpensive and readily available from commercial suppliers.

Safety of Reagents and Intermediates: Highly toxic, explosive, or pyrophoric reagents (like some strong bases used in Wittig reactions or the Grignard reagents themselves) require specialized handling procedures and equipment, increasing costs.

Process Robustness: The reactions should be insensitive to minor fluctuations in temperature, pressure, and concentration. Reactions requiring precise control, such as those at very low temperatures, can be difficult and expensive to scale up.

Work-up and Purification: Procedures should be simple and avoid techniques like chromatography, which is not practical for large quantities. Crystallization, distillation, and extraction are preferred for industrial-scale purification. The removal of byproducts like triphenylphosphine oxide from Wittig reactions is a known challenge in scaling up.

The table below provides a qualitative assessment of the scalability of the discussed synthetic methods.

| Factor | Wittig Reaction | Grignard Reaction | Olefin Metathesis |

| Reagent Cost | Moderate (Phosphonium salts) | Low (Magnesium, alkyl halides) | High (Ruthenium catalysts) |

| Safety Concerns | Moderate (Strong bases) | High (Pyrophoric reagents, anhydrous conditions) | Moderate (Catalyst handling) |

| Process Robustness | Moderate | Moderate to Low | High |

| Purification at Scale | Difficult (Byproduct removal) | Moderate | Moderate (Catalyst removal) |

| Overall Scalability | Feasible, but with challenges | Feasible, standard industrial process | Increasingly feasible, catalyst cost is a factor nih.gov |

Ecological and Biological Roles of Z Nonacos 20 En 12 One

(Z)-Nonacos-20-en-12-one as a Component of Insect Pheromones

Comprehensive searches of scientific databases and literature repositories did not uncover any studies that identify this compound as a component of any known insect pheromone blend. Consequently, there is no available information on its potential role in either intra-specific or inter-specific chemical communication.

Role in Intra-Specific Chemical Communication (e.g., Sex Pheromone)

There is currently no scientific evidence to suggest that this compound functions as a sex pheromone or any other type of signaling molecule for communication between individuals of the same species.

Influence on Inter-Specific Interactions within Ecosystems

The potential influence of this compound on the interactions between different species, such as attracting predators or repelling competitors, remains uninvestigated.

Function of this compound in Cuticular Hydrocarbon Blends

Cuticular hydrocarbons (CHCs) play a crucial role in preventing desiccation and mediating chemical communication in insects. While many long-chain ketones are known components of CHC profiles, no research has specifically identified this compound as a component of the cuticular hydrocarbon blend of any insect species.

Modulation of Organismal Behavior by this compound

Without evidence of its role as a semiochemical, there is no information regarding any behavioral responses elicited by this compound in insects.

Behavioral Assays and Olfactory Responses

No behavioral assays or studies on olfactory responses involving this compound have been published in the scientific literature.

Advanced Analytical Characterization and Quantification of Z Nonacos 20 En 12 One

Mass Spectrometry (MS) Techniques for Identification and Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of (Z)-nonacos-20-en-12-one, GC separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the high energy of EI, this peak may be weak or absent. The fragmentation pattern is highly informative for structural elucidation. Key fragmentation pathways for long-chain ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, characteristic fragments would arise from cleavage on either side of the carbonyl group and around the cis-double bond at the C20 position.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Postulated Structure/Origin |

| [C₂₉H₅₄O]⁺ | 422.4 | Molecular Ion |

| [C₁₇H₃₃O]⁺ | 265.3 | Cleavage at C11-C12 |

| [C₁₂H₂₃O]⁺ | 183.2 | Cleavage at C12-C13 |

| [C₉H₁₉]⁺ | 127.1 | Cleavage at C19-C20 |

| [C₇H₁₃]⁺ | 97.1 | Allylic cleavage around C=C bond |

| [C₄H₇O]⁺ | 71.0 | McLafferty rearrangement product |

Note: The data in this table is predictive and based on established fragmentation patterns of similar long-chain unsaturated ketones.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, enabling the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₂₉H₅₄O, the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is crucial for unambiguous identification, particularly in complex matrices.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

| C₂₉H₅₄O | 422.41747 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity, and their relative numbers. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aliphatic chains, the protons adjacent to the carbonyl group (α-protons), and the vinylic protons of the cis-double bond. The chemical shift, multiplicity (splitting pattern), and integration of these signals are key to assigning the structure.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon, the two sp²-hybridized carbons of the double bond, and the numerous sp³-hybridized carbons of the long alkyl chains.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (C12) | - | ~210 |

| CH₂ (α to C=O, C11, C13) | ~2.4 (triplet) | ~42 |

| CH (vinylic, C20, C21) | ~5.3 (multiplet) | ~130 |

| CH₂ (allylic, C19, C22) | ~2.0 (multiplet) | ~27 |

| CH₂ (aliphatic chain) | ~1.2-1.6 (multiplet) | ~22-32 |

| CH₃ (terminal) | ~0.9 (triplet) | ~14 |

Note: These are predicted chemical shift ranges and may vary based on the specific experimental conditions.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the proton spin systems along the two alkyl chains of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

The stereochemistry of the double bond as Z (cis) can be confirmed by the coupling constant between the vinylic protons in the ¹H NMR spectrum, which is typically smaller for cis-isomers compared to trans-isomers, and through Nuclear Overhauser Effect (NOE) experiments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. ksu.edu.sa

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration. edinst.comtriprinceton.org For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone would be a prominent feature. The C=C stretching vibration of the cis-double bond would also be observable, although it may be weaker. The C-H stretching and bending vibrations of the long alkyl chains would also be present.

Raman spectroscopy involves the inelastic scattering of monochromatic light. libretexts.orgsepscience.com A vibrational mode is Raman active if there is a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration in this compound is expected to give a strong signal in the Raman spectrum. The C-C backbone vibrations would also be Raman active.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (sp³) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (ketone) | Stretching | 1705-1725 (strong) | 1705-1725 (weak) |

| C=C (cis-alkene) | Stretching | ~1650 (medium-weak) | ~1650 (strong) |

| C-H (sp²) | Bending (out-of-plane) | ~700 (medium) | Weak/inactive |

Note: The data presented is based on typical frequency ranges for the indicated functional groups.

Quantitative Analytical Methodologies for this compound in Biological Samples

The accurate quantification of this compound in complex biological matrices, such as insect tissues or secretions, is paramount for understanding its biological role and concentration dynamics. Gas chromatography-mass spectrometry (GC-MS) stands as the primary analytical technique for this purpose, offering the requisite sensitivity and selectivity for detecting and quantifying this long-chain ketone, which is often present at trace levels.

Development and Validation of Chromatographic Quantification Methods

The development of a robust quantitative method for this compound necessitates a systematic approach to optimize the chromatographic separation and mass spectrometric detection, followed by a thorough validation to ensure the reliability of the results.

Chromatographic Conditions: A typical GC-MS method for the analysis of long-chain ketones involves a non-polar capillary column, such as a DB-5ms, which separates compounds based on their boiling points and polarity. The oven temperature program is optimized to ensure adequate separation of this compound from other matrix components. An example of a suitable temperature program would be an initial hold at a lower temperature, followed by a controlled ramp up to a final temperature that is high enough to elute the target compound.

Mass Spectrometric Detection: For quantification, the mass spectrometer is typically operated in the selected ion monitoring (SIM) mode. This involves monitoring specific ions that are characteristic of this compound, which significantly enhances the sensitivity and selectivity of the analysis by reducing background noise.

Method Validation: A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose. The validation process assesses several key parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the instrument's response. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different concentration levels.

Accuracy: This determines the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank biological sample and the percentage of the analyte recovered is calculated.

The following table provides a representative summary of the validation parameters for a hypothetical GC-MS method for the quantification of this compound.

| Parameter | Specification | Result |

| Linearity Range | Concentration range over which the method is linear | 1 - 250 ng/mL |

| Coefficient of Determination (R²) | A measure of the goodness of fit of the calibration curve | > 0.998 |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.5 ng/g |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | 1.5 ng/g |

| Precision (RSD%) | Repeatability of the measurement | < 15% |

| Accuracy (Recovery %) | Closeness to the true value | 85 - 110% |

Internal Standard Selection and Calibration Curve Construction

Internal Standard Selection: The use of an internal standard (IS) is a critical component of quantitative chromatographic analysis, as it corrects for variations in sample preparation and instrument response. nih.gov An ideal internal standard for the analysis of this compound should be a compound that is chemically similar to the analyte but not naturally present in the biological sample. For long-chain ketones and hydrocarbons, a common choice for an internal standard is a saturated hydrocarbon of a similar chain length that elutes close to the analyte of interest but is well-resolved chromatographically. For instance, docosane (B166348) (C22) or a similar long-chain alkane could serve as a suitable internal standard. scienceopen.com The IS is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

Calibration Curve Construction: A calibration curve is constructed to establish the relationship between the concentration of this compound and the response of the GC-MS instrument. This is achieved by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. science.gov These standards are then analyzed, and the peak area ratio of the analyte to the internal standard is plotted against the corresponding concentration of the analyte.

The calibration curve is typically fitted using a linear regression model, resulting in an equation of the form y = mx + c, where:

y is the peak area ratio of the analyte to the internal standard

x is the concentration of the analyte

m is the slope of the line

c is the y-intercept

The following table illustrates a hypothetical five-point calibration curve for the quantification of this compound using a suitable internal standard.

| Concentration of this compound (ng/mL) | Peak Area of this compound | Peak Area of Internal Standard | Peak Area Ratio (Analyte/IS) |

| 5 | 15,250 | 50,500 | 0.302 |

| 20 | 61,800 | 51,200 | 1.207 |

| 50 | 155,300 | 50,900 | 3.051 |

| 100 | 312,100 | 51,500 | 6.060 |

| 250 | 785,400 | 51,100 | 15.369 |

Once a valid calibration curve with a high coefficient of determination (R² > 0.99) is established, the concentration of this compound in unknown biological samples can be accurately determined by measuring the peak area ratio of the analyte to the internal standard and calculating the concentration using the regression equation. nih.gov

Structure Activity Relationship Sar Studies of Z Nonacos 20 En 12 One and Its Analogues

Rational Design and Synthesis of (Z)-Nonacos-20-en-12-one Analogues for SAR Probing

The foundation of any SAR study is the rational design and chemical synthesis of a library of analogues. For a molecule like this compound, this process targets the key structural motifs: the carbon chain length, the position and stereochemistry of the double bond, and the position of the carbonyl group. The design strategy aims to probe the steric and electronic requirements of the biological target, typically a pheromone-binding protein or an olfactory receptor.

Design Strategy: Analogues are typically designed by making systematic, incremental changes to the parent structure. Key modifications for this compound would include:

Altering Chain Length: Synthesizing homologues with shorter (e.g., C27, C25) or longer (e.g., C31, C33) carbon backbones to determine the optimal length for receptor fit.

Varying Ketone Position: Moving the carbonyl group to adjacent carbons (e.g., position 11 or 13) or more distant locations to map the binding pocket's constraints.

Modifying Double Bond Position and Geometry: Shifting the double bond along the chain (e.g., to position 18 or 22) and synthesizing the corresponding (E)-isomer to assess the importance of its location and stereochemistry.

Functional Group Substitution: Replacing the ketone with other functional groups like an alcohol or an ester to evaluate the role of the carbonyl's electronic properties.

Synthetic Approaches: The synthesis of these long-chain analogues often employs modular strategies, allowing for flexibility in assembling the different components. Common synthetic methods include Wittig or Horner-Wadsworth-Emmons reactions to control the double bond geometry (Z or E) and Grignard or organolithium additions to install the ketone at the desired position. These multi-step syntheses require careful purification and stereochemical analysis to ensure the final compounds are of high purity for accurate biological evaluation.

Influence of Alkene Stereochemistry (Z/E Isomerism) on Biological Activity

The stereochemistry of double bonds is a critical determinant of biological activity in many insect pheromones. The rigid geometry of a double bond means that cis (Z) and trans (E) isomers are distinct molecules with different three-dimensional shapes. These shapes interact differently with the chiral environment of a receptor binding pocket. In many insect species, olfactory systems are so finely tuned that only one isomer is biologically active, while the other is inactive or can even be inhibitory.

| Compound | Alkene Stereochemistry | Relative Biological Activity (%) |

|---|---|---|

| This compound | Z (cis) | 100 |

| (E)-Nonacos-20-en-12-one | E (trans) | <1 |

Impact of Chain Length and Position of Ketone/Double Bond on Biological Response

Chain Length: The 29-carbon backbone of this compound is likely an optimal length for its specific receptor. Analogues with shorter or longer chains may not be able to make the necessary contacts within the binding site, leading to reduced activity. Studies on other long-chain aliphatic ketones have shown that biological activity can be highly dependent on chain length, sometimes following a parabolic or U-shaped relationship where activity peaks at a specific length and decreases for both shorter and longer analogues. In some cases, even the addition or deletion of a single methylene (B1212753) group can completely eliminate pheromonal activity oup.com. In other insects, a post-mating shift toward longer-chain hydrocarbons has been observed to reduce female attractiveness, highlighting the sensitivity of the chemosensory system to chain length researchgate.net.

| Analogue | Modification | Expected Relative Activity (%) |

|---|---|---|

| (Z)-Heptacos-18-en-10-one | Shorter Chain (C27) | 10-20 |

| This compound | Parent Compound | 100 |

| (Z)-Hentriacont-22-en-14-one | Longer Chain (C31) | 5-15 |

| (Z)-Nonacos-20-en-11-one | Ketone shifted to C11 | <5 |

| (Z)-Nonacos-20-en-13-one | Ketone shifted to C13 | <5 |

| (Z)-Nonacos-18-en-12-one | Double bond shifted to C18 | 5-10 |

Computational Chemistry Approaches in this compound SAR

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the design and synthesis of new analogues. These in silico methods are particularly useful for prioritizing which analogues to synthesize, saving time and resources.

Molecular modeling and docking are computational techniques used to predict how a ligand (the pheromone) binds to its protein receptor. The process involves generating a three-dimensional model of the receptor's binding site and then computationally "docking" the ligand into this site to find the most stable binding conformation.

For this compound, this would begin with homology modeling to predict the 3D structure of its target olfactory receptor, using the known structures of related proteins as templates. Then, the 3D structure of the pheromone and its analogues would be docked into the predicted binding pocket. The results of these simulations can:

Predict Binding Affinity: Calculate a "docking score" or binding energy, which estimates the strength of the interaction. Lower binding energies typically correspond to higher biological activity.

Identify Key Interactions: Visualize the specific non-covalent interactions, such as hydrogen bonds between the ketone group and polar amino acids, or van der Waals forces between the hydrocarbon chain and hydrophobic residues. aip.org

Explain Specificity: Demonstrate why the (Z)-isomer fits better than the (E)-isomer or why moving the ketone group disrupts a critical hydrogen bond.

These docking studies provide a structural hypothesis for the observed SAR, explaining why certain molecular features are essential for activity and guiding the design of new, potentially more potent, analogues. ijbs.com

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that can predict the activity of new molecules before they are synthesized.

To develop a QSAR model for this compound, the following steps would be taken:

Data Set Generation: A series of analogues (as described in section 7.1) would be synthesized, and their biological activities would be measured quantitatively (e.g., as EC₅₀ values from electroantennography or behavioral assays).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that correlates a subset of the calculated descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques to ensure it is robust and not due to a chance correlation.

A validated QSAR model can be a powerful predictive tool, allowing researchers to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest biological activity. nih.gov

Evolutionary and Phylogenetic Aspects of Z Nonacos 20 En 12 One Production and Function

Comparative Analysis of (Z)-Nonacos-20-en-12-one Occurrence Across Related Species

While direct evidence for the widespread occurrence of this compound across a broad range of related insect species is limited in the current scientific literature, the analysis of cuticular hydrocarbons in various insect groups, particularly within the Diptera and Hymenoptera, allows for inferences about its potential distribution and evolutionary significance.

Long-chain unsaturated ketones are a class of cuticular hydrocarbons that have been identified as contact pheromones in several insect species. For instance, in some species of Drosophila, cuticular hydrocarbons play a crucial role in mate recognition and sexual selection. The CHC profiles are often sexually dimorphic and can vary significantly even between closely related species, contributing to reproductive isolation. For example, studies on Drosophila melanogaster have shown considerable heritable genetic variation in the composition of male and female CHCs elifesciences.org. While many studies on Drosophila focus on dienes like 7,11-heptacosadiene and 7,11-nonacosadiene (B13384746), the enzymatic machinery for producing long-chain unsaturated hydrocarbons is clearly present biorxiv.org. The absence of 7,11-nonacosadiene in certain lab-acclimated populations of D. melanogaster highlights the variability of these long-chain CHCs even within a single species biorxiv.orgmdpi.com.

Beyond Drosophila, other insects utilize long-chain ketones as signaling molecules. For example, long-chain methyl-branched ketones with C27 and C29 backbones have been identified as contact pheromones in cockroaches rsc.org. This indicates that the use of such large lipid molecules for chemical communication is not restricted to a single insect lineage and may have evolved multiple times.

To provide a comparative context, the following interactive data table summarizes the occurrence of various long-chain ketones and related unsaturated hydrocarbons that function as pheromones in different insect species.

Co-evolutionary Dynamics of this compound Signaling Systems

The evolution of a chemical signal like this compound is intrinsically linked to the evolution of its corresponding sensory system. This co-evolutionary process ensures that the signal is effectively produced and perceived within a species, facilitating appropriate behavioral responses.

The perception of chemical cues in insects is primarily mediated by olfactory receptors (ORs) and gustatory receptors (GRs). The evolution of these receptor families is a dynamic process characterized by gene duplication and divergence, leading to a vast array of receptors with different ligand specificities. This allows insects to detect a wide range of chemical compounds in their environment, including host-plant volatiles, predators' kairomones, and conspecifics' pheromones nih.govcgtn.com.

The "sensory exploitation" hypothesis suggests that a new pheromone may evolve by taking advantage of a pre-existing sensory bias in the receiver. For instance, a compound that is initially produced as a metabolic byproduct may be incidentally detected by the sensory system of another individual, and if this detection elicits a behavior that is beneficial to the sender, there will be selection for the consistent production of that compound as a signal.

The evolution of olfactory receptors tuned to specific compounds has been documented in herbivorous insects adapting to new host plants oup.comwhitemanlab.org. A similar process of receptor specialization is expected to occur in the context of pheromone communication. As the chemical composition of a pheromone blend diverges between populations, there will be corresponding selective pressure on the olfactory receptors to maintain sensitivity to the conspecific signals while potentially losing affinity for heterospecific signals. This can be a driving force in speciation.

While there is no direct research on the co-evolution of receptors for this compound, the principles derived from studies on other insect pheromones are applicable. The evolution of the signaling system for this long-chain ketone would involve reciprocal selection pressures on both the biosynthetic pathway producing the molecule and the olfactory receptors responsible for its detection.

Phylogenetic Reconstruction of Biosynthetic Pathways for Long-Chain Ketones

The biosynthesis of long-chain hydrocarbons and their derivatives, including ketones, originates from fatty acid metabolism nih.govresearchgate.net. The diversity of these compounds is generated by the action of a suite of enzymes, primarily fatty acid synthases (FAS), elongases, desaturases, and enzymes responsible for terminal modifications such as oxidation and decarboxylation. The evolutionary history of these enzyme families provides a framework for understanding the origins of novel compounds like this compound.

Elongases: These enzymes are responsible for extending the carbon chain of fatty acids beyond the typical C16 and C18 lengths produced by FAS. The diversity of CHC chain lengths observed in insects is a direct result of the activity and substrate specificity of different elongases nih.govbiorxiv.org. Phylogenetic analyses of elongase gene families in insects reveal patterns of gene duplication and divergence that have likely contributed to the evolution of species-specific CHC profiles.

Desaturases: Desaturases introduce double bonds at specific positions in the fatty acid chain, leading to the production of unsaturated hydrocarbons nih.govnih.gov. The position and stereochemistry of these double bonds are critical for the biological activity of many insect pheromones. Phylogenetic studies of insect desaturase genes have shown that this is a large and diverse gene family, with different subfamilies exhibiting distinct substrate specificities nih.govresearchgate.net. The evolution of new desaturase functions through gene duplication and subsequent neofunctionalization is thought to be a key mechanism in the diversification of insect pheromones nih.govslu.se.

Ketone-forming enzymes: The introduction of a ketone group onto a long hydrocarbon chain is a less commonly studied modification. In some cases, it is thought to arise from the oxidation of a secondary alcohol, which itself is formed by the hydroxylation of the hydrocarbon chain. The enzymes responsible for these transformations, likely belonging to the cytochrome P450 family or other oxidoreductases, would also be subject to evolutionary diversification. The evolution of new enzyme functions from existing metabolic enzymes is a recurring theme in the biosynthesis of novel secondary metabolites nih.govanu.edu.auresearchgate.net.

The following interactive data table outlines the key enzyme families involved in the biosynthesis of long-chain ketones and their evolutionary significance.

Future Directions and Emerging Research Areas for Z Nonacos 20 En 12 One

Integration of Multi-Omics Data to Understand (Z)-Nonacos-20-en-12-one Systems Biology

A comprehensive understanding of the biosynthesis, regulation, and perception of this compound at a systems level can be achieved through the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. This approach allows for a holistic view of the biological processes governing the lifecycle of this important semiochemical.

Genomics: The starting point for a systems biology approach is the sequencing and annotation of the genome of the insect species that produce this compound. Genomic data provides the fundamental blueprint of all potential genes involved in its biosynthesis, including fatty acid synthases, elongases, desaturases, and enzymes responsible for ketone formation.

Transcriptomics: Transcriptomic analysis of the pheromone glands of insects can identify the specific genes that are actively expressed during the production of this compound. By comparing the transcriptomes of pheromone-producing versus non-producing tissues, or of insects at different developmental stages, researchers can pinpoint candidate genes involved in the biosynthetic pathway. For instance, studies on various moth species have successfully used transcriptome analysis to identify genes encoding enzymes like desaturases and fatty acyl-CoA reductases that are crucial for pheromone production.

Proteomics: Proteomics complements transcriptomics by identifying the actual proteins present in the pheromone glands. This is critical because post-transcriptional and post-translational modifications can significantly impact protein function. Proteomic studies can confirm the presence of the enzymes predicted by transcriptomics and can also reveal other proteins involved in the transport, storage, and release of the pheromone.

Metabolomics: Metabolomic analysis of pheromone gland extracts provides a direct snapshot of the small molecules present, including this compound, its precursors, and other related metabolites. This can help to elucidate the complete biosynthetic pathway and to understand how the production of this specific ketone is regulated within the broader metabolic network of the insect.

By integrating these multi-omics datasets, researchers can construct detailed models of the systems biology of this compound. This integrated approach will not only illuminate the genetic and biochemical basis of its production but also provide valuable targets for bioengineering and for developing novel pest management strategies.

| Omics Approach | Key Information Provided | Relevance to this compound |

| Genomics | Complete genetic blueprint of the organism. | Identification of all potential genes involved in the biosynthesis of long-chain fatty acids and ketones. |

| Transcriptomics | Gene expression profiles in specific tissues and conditions. | Pinpointing the specific genes actively transcribed in pheromone glands during this compound production. |

| Proteomics | The complete set of proteins present in a cell or tissue. | Confirmation of the presence and abundance of biosynthetic enzymes and identification of proteins involved in pheromone transport and release. |

| Metabolomics | Comprehensive profile of small molecules (metabolites). | Direct identification of this compound, its precursors, and byproducts, helping to map the complete biosynthetic pathway. |

Bioengineering Strategies for Sustainable Production of this compound

The chemical synthesis of long-chain unsaturated ketones like this compound can be complex and costly. Bioengineering offers a promising alternative for the sustainable and cost-effective production of this semiochemical. The primary strategies involve the metabolic engineering of microorganisms, such as yeast, or the use of plants as bio-factories.

Yeast-Based Production: The yeast Saccharomyces cerevisiae is a well-established host for metabolic engineering due to its genetic tractability and robustness in industrial fermentations. The biosynthesis of this compound in yeast would involve the introduction of genes encoding the necessary enzymes from the producer insect. The general steps would include:

Enhancing Precursor Supply: Engineering the yeast's fatty acid metabolism to increase the production of the C29 fatty acid precursor. This can involve overexpressing key enzymes in the fatty acid synthesis and elongation pathways.

Introducing Desaturase Activity: Expressing the specific desaturase enzyme that introduces the double bond at the C20 position.

Enabling Ketone Formation: Introducing the enzyme or enzyme complex responsible for converting the unsaturated fatty acid into the final ketone product. The exact mechanism for long-chain ketone formation in many insects is still under investigation, but it is believed to involve enzymes such as those from the P450 family or unique decarboxylases.

Research has already demonstrated the successful production of other fatty acid-derived semiochemicals, including long-chain alkanes and fatty alcohols, in engineered yeast. nih.gov These successes provide a strong foundation for the development of yeast strains capable of producing this compound.

Plant-Based Production: Plants offer an attractive platform for the large-scale, cost-effective production of high-value chemicals. The genetic modification of oilseed crops, for instance, could lead to the accumulation of this compound in the seed oil. Similar to yeast, this would require the introduction of the specific biosynthetic genes from the producer insect into the plant genome. The resulting transgenic plants could then be cultivated and the compound extracted from the harvested biomass. This approach not only leverages the plant's natural ability to produce large quantities of fatty acids but also offers a more environmentally friendly production method compared to traditional chemical synthesis.

| Bioengineering Host | Advantages | Key Engineering Steps |

| Yeast (S. cerevisiae) | - Well-characterized genetics and metabolism- Rapid growth and scalable fermentation- Contained production system | - Enhance long-chain fatty acid precursor supply- Introduce specific desaturase and ketone-forming enzymes- Optimize metabolic pathways to direct flux towards product |

| Plants (e.g., Oilseed Crops) | - Low-cost, large-scale production- Utilizes photosynthesis for carbon source- Sustainable and environmentally friendly | - Introduce biosynthetic genes into the plant genome- Target expression to specific tissues (e.g., seeds)- Develop efficient extraction and purification methods |

Advanced Chemical Ecology Studies on this compound in Natural Habitats

While this compound is known to be a semiochemical, its precise role in the chemical communication of the producing insect within its natural habitat warrants further in-depth investigation. Advanced chemical ecology studies can provide a more nuanced understanding of its function in mediating behaviors such as mate recognition, aggregation, or territorial marking.

Future research in this area will likely focus on:

Field-Based Behavioral Assays: Moving beyond laboratory-based experiments to conduct behavioral assays in the insect's natural environment. This will provide a more accurate picture of how this compound influences behavior in the presence of other environmental cues and pressures.

Synergistic and Antagonistic Interactions: Investigating how this compound interacts with other compounds in the insect's chemical profile. The behavioral response of an insect is often dependent on a specific blend of chemicals, and understanding the role of each component is crucial.

Interspecific Communication: Exploring whether this compound plays a role in communication with other species, such as predators, parasitoids, or competitors. It is possible that this compound could act as a kairomone, attracting natural enemies, or an allomone, repelling competitors.

Influence of Environmental Factors: Studying how environmental variables, such as temperature, humidity, and host plant volatiles, affect the production, release, and perception of this compound.

These advanced studies will provide a more complete ecological context for the function of this semiochemical, which is essential for developing effective and environmentally benign pest management strategies that leverage natural insect behaviors.

Development of Novel Analytical Probes and Detection Systems for this compound

The ability to detect and quantify this compound at low concentrations is critical for both fundamental research and practical applications, such as pest monitoring. The development of novel analytical probes and detection systems is an active area of research with significant potential.

Biosensors: A promising approach is the development of biosensors that can provide real-time, in-field detection of this compound. These sensors typically utilize a biological recognition element, such as an odorant receptor or a binding protein from the insect's antenna, coupled with a transducer that converts the binding event into a measurable signal. The high specificity of these biological components can allow for the highly selective detection of the target compound even in a complex chemical background.

Advanced Chromatographic and Spectrometric Techniques: For laboratory-based analysis, advancements in gas chromatography (GC) and mass spectrometry (MS) continue to push the boundaries of sensitivity and resolution. Techniques such as two-dimensional gas chromatography (GCxGC) can provide enhanced separation of complex mixtures, which is particularly useful for analyzing insect chemical profiles. High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of unknown compounds, aiding in their identification.

Chemical Probes: The development of fluorescently or isotopically labeled analogs of this compound could serve as powerful tools for studying its interaction with biological systems. These probes could be used to visualize the binding of the pheromone to receptors on the insect antenna or to trace its metabolic fate within the organism.

| Detection Technology | Principle | Potential Application for this compound |

| Biosensors | Utilizes a biological recognition element (e.g., odorant receptor) coupled to a transducer. | Real-time, in-field monitoring of insect populations for pest management. |

| Advanced Chromatography (e.g., GCxGC) | Provides high-resolution separation of complex volatile mixtures. | Detailed analysis of the complete chemical profile of the producer insect, including isomers and trace components. |

| High-Resolution Mass Spectrometry (HRMS) | Enables accurate mass measurement and determination of elemental composition. | Unambiguous identification of this compound and related metabolites in biological samples. |

| Chemical Probes | Labeled analogs of the target molecule. | Studying the molecular interactions between this compound and its receptors; tracking its metabolic pathways. |

The continued development of these advanced analytical tools will be instrumental in furthering our understanding of this compound and in harnessing its potential for practical applications.

Q & A

Q. How can isotopic labeling validate metabolic pathways in tracer studies?

- Methodological Answer : -labeling at C-12 (ketone position) allows tracking via LC-MS/MS. In a 2024 insect pheromone study, -enrichment in β-oxidation products (e.g., tridecan-2-one) confirmed catabolic pathways. Data should be normalized to natural isotope abundance using the IsoCor2 algorithm to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.